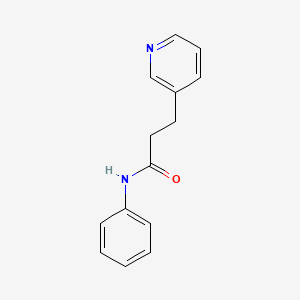

N-Phenyl-3-(pyridin-3-yl)propanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211909. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20745-53-3 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-phenyl-3-pyridin-3-ylpropanamide |

InChI |

InChI=1S/C14H14N2O/c17-14(16-13-6-2-1-3-7-13)9-8-12-5-4-10-15-11-12/h1-7,10-11H,8-9H2,(H,16,17) |

InChI Key |

KOMRTXIUMQIGRR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CCC2=CN=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC2=CN=CC=C2 |

Other CAS No. |

20745-53-3 |

Origin of Product |

United States |

Contextualization of N Phenyl 3 Pyridin 3 Yl Propanamide Within Medicinal Chemistry

Significance of Propanamide Scaffolds in Bioactive Molecules

The propanamide scaffold is a fundamental structural motif found in a wide array of biologically active compounds. ontosight.ai This amide-containing backbone is valued for its ability to form stable and predictable geometries, which are crucial for effective interaction with biological targets. The amide bond itself is a key hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group), facilitating strong and specific binding to the active sites of proteins and enzymes.

The flexibility of the three-carbon chain in the propanamide structure allows the terminal groups to adopt optimal orientations for receptor binding, while its relative stability to metabolic degradation makes it a desirable feature in drug candidates. mdpi.com Propanamide derivatives have been investigated for a range of therapeutic applications, including their potential as enzyme inhibitors and receptor modulators. nanobioletters.com The versatility of this scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and optimization in drug discovery programs. nanobioletters.comnih.gov

Role of Pyridine (B92270) and Phenyl Moieties in Pharmacophore Design

The pyridine ring and the phenyl group are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in the structures of approved drugs and bioactive molecules. nih.gov Their inclusion in a single molecule, as seen in N-Phenyl-3-(pyridin-3-yl)propanamide, offers a powerful combination of properties for pharmacophore design.

Phenyl Moiety: The phenyl group is a fundamental aromatic moiety in drug design. Its hydrophobic nature allows it to participate in van der Waals and hydrophobic interactions within the binding pockets of receptors. nih.govresearchgate.net Furthermore, the pi-electron system of the phenyl ring can engage in pi-pi stacking and cation-pi interactions, which are important non-covalent interactions that contribute to binding affinity. nih.govresearchgate.net The phenyl ring can also be readily substituted with various functional groups to modulate the electronic properties, lipophilicity, and steric profile of the molecule, allowing for fine-tuning of its pharmacological activity. nih.govresearchgate.net

Research Landscape and Emerging Trends for this compound Analogs

While direct research on this compound is not extensively documented in publicly available literature, the research landscape for its analogs and related structures is active. The general trend involves the synthesis of derivatives that modify the pyridine and phenyl rings with various substituents to explore structure-activity relationships (SAR).

Researchers are investigating how the introduction of different functional groups on the phenyl and pyridine rings affects the biological activity of these compounds. nih.govmdpi.com For instance, studies on related pyridine derivatives have shown that the position and nature of substituents can significantly impact their antiproliferative activity. nih.govmdpi.com Similarly, research on N-phenylpropanamide analogs has explored their potential as analgesic and antimicrobial agents. nanobioletters.comnih.gov

The current focus is on creating libraries of these analogs to screen against a variety of biological targets. The combination of the propanamide linker with aromatic systems like pyridine and benzene (B151609) offers a versatile platform for developing new therapeutic leads. The table below presents hypothetical data for analogs of this compound to illustrate how structural modifications could influence biological activity, based on general SAR principles for related compound classes.

Table 2: Illustrative Structure-Activity Relationship of Hypothetical this compound Analogs

| Compound | R1 (Phenyl Substitution) | R2 (Pyridine Substitution) | Hypothetical Activity (IC50, µM) |

|---|---|---|---|

| Parent Compound | H | H | 10.5 |

| Analog A | 4-Cl | H | 5.2 |

| Analog B | H | 6-CH3 | 8.9 |

| Analog C | 4-OCH3 | H | 15.3 |

| Analog D | 4-Cl | 6-CH3 | 2.1 |

This table is for illustrative purposes only and is based on general principles of medicinal chemistry, not on experimental data for these specific compounds.

Emerging trends suggest a move towards more complex derivatives where the phenyl and pyridine rings might be replaced with other heterocyclic or polycyclic aromatic systems to explore new chemical space. Furthermore, computational studies, such as 3D-QSAR, are being employed to guide the design of more potent and selective analogs.

Synthetic Methodologies for N Phenyl 3 Pyridin 3 Yl Propanamide and Its Derivatives

Strategic Retrosynthetic Analysis of N-Phenyl-3-(pyridin-3-yl)propanamide

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into readily available or synthetically accessible starting materials. The most apparent disconnection is at the amide bond, a common and reliable transformation in organic synthesis. This primary disconnection breaks the target molecule into two key synthons: aniline (B41778) and 3-(pyridin-3-yl)propanoic acid.

A further disconnection of the 3-(pyridin-3-yl)propanoic acid moiety can be envisioned. This secondary disconnection can break the C-C bond between the pyridine (B92270) ring and the propanoic acid side chain, leading to precursors such as a 3-substituted pyridine (e.g., 3-picoline or 3-pyridinecarboxaldehyde) and a three-carbon building block. This two-tiered retrosynthetic approach provides a flexible framework for designing various synthetic routes to the target compound and its derivatives.

Direct Synthetic Approaches to this compound Core Structure

The synthesis of the this compound core relies on established and efficient chemical reactions, primarily focusing on the formation of the central amide linkage and the construction of the necessary carboxylic acid precursor.

Amide Bond Formation via Coupling Reactions

The formation of the amide bond between 3-(pyridin-3-yl)propanoic acid and aniline is the cornerstone of the synthesis. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. evitachem.com

Commonly employed coupling agents include carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). evitachem.comluxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com To enhance yields and minimize side reactions, particularly racemization if chiral centers are present, additives like 1-Hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.compeptide.com

Phosphonium and uronium/aminium-based reagents represent another major class of coupling agents. Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and have become popular in peptide synthesis and general amide bond formation. peptide.comresearchgate.net These reagents form active esters with the carboxylic acid, which then react cleanly with the amine. luxembourg-bio.com The choice of reagent and reaction conditions can be optimized to achieve high purity and yield of the desired this compound.

| Coupling Reagent Class | Examples | Mechanism/Features | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC, EDCI, DIC | Forms a reactive O-acylisourea intermediate. EDCI and its urea (B33335) byproduct are water-soluble, simplifying purification. luxembourg-bio.compeptide.com | HOBt, DMAP (catalytic) |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms an active ester intermediate. PyBOP is known for its high reactivity. peptide.com | Base (e.g., DIPEA) |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Forms an active ester. HATU is particularly effective at reducing epimerization. peptide.comresearchgate.net COMU is considered a highly efficient alternative to HATU. researchgate.net | Base (e.g., DIPEA, Triethylamine) |

Construction of the Pyridin-3-yl-substituted Propanoic Acid Moiety

Alternatively, C-C bond formation reactions can be utilized. This can involve the reaction of a pyridine-3-yl organometallic reagent with a three-carbon electrophile or, conversely, the reaction of a pyridine-3-yl electrophile with a three-carbon nucleophile. For example, derivatives of malonic acid can be reacted with pyridine-containing precursors to construct the propanoic acid side chain. mdpi.com The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.

Parallel Synthesis and Library Generation of this compound Derivatives

The synthetic framework for this compound is highly amenable to parallel synthesis techniques, which are instrumental in generating large libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. researchgate.netresearchgate.net By systematically varying the aniline and pyridine precursors, chemists can efficiently explore the chemical space around the core scaffold. researchgate.net

Diversification at the N-Phenyl Moiety

One of the most straightforward strategies for creating a library of derivatives is to vary the aniline component in the amide coupling step. A wide array of substituted anilines are commercially available, allowing for the introduction of diverse functional groups onto the N-phenyl ring. This enables a systematic investigation of how electronic and steric properties of the substituents influence the biological activity of the resulting compounds. For example, by using anilines with electron-donating or electron-withdrawing groups at the ortho, meta, or para positions, researchers can probe specific interactions with biological targets. This approach is a cornerstone of modern medicinal chemistry for optimizing lead compounds. cuny.edu

Structural Modifications of the Pyridin-3-yl Group

Modifying the pyridine portion of the molecule offers another avenue for generating structural diversity. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. nih.govrsc.org Structural modifications can be achieved by starting with substituted pyridine precursors in the synthesis of the 3-(pyridin-3-yl)propanoic acid moiety. For example, using substituted 3-picolines or nicotinic acids allows for the introduction of various functional groups onto the pyridine ring. nih.gov These modifications can influence the compound's solubility, metabolic stability, and binding affinity to its target. rsc.orgfrontiersin.org The strategic placement of substituents on the pyridine ring is a key tactic for fine-tuning the pharmacological profile of the molecule. acs.org

| Modification Site | Precursor Type | Examples of Precursors for Diversification | Potential Impact |

|---|---|---|---|

| N-Phenyl Moiety | Substituted Anilines | 4-Fluoroaniline, 3-Methoxyaniline, 4-Chloroaniline, 4-Methylaniline | Alters lipophilicity, electronic properties, and steric interactions. |

| Pyridin-3-yl Group | Substituted Pyridine Precursors | 3-(6-methylpyridin-3-yl)propanoic acid, 3-(5-chloropyridin-3-yl)propanoic acid | Modifies solubility, metabolic stability, and hydrogen bonding capacity. |

Chemical Variations on the Propanamide Aliphatic Chain

A notable variation involves the introduction of a carbonyl group at the β-position of the propanamide chain, leading to the formation of 3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide . nih.govsigmaaldrich.com This β-ketoamide derivative is of significant interest as the ketone functionality provides a handle for a wide range of subsequent chemical transformations. The synthesis of such compounds can be approached through several routes, including the acylation of enolates or the direct coupling of β-keto acids with the appropriate amine, though the latter can be complicated by the instability of the β-keto acid starting material which is prone to decarboxylation. nih.gov

Another synthetic modification involves the alkylation at the nitrogen atom of the propanamide, as seen in N-phenyl-N-(pyridin-3-ylmethyl)propanamide hydrochloride . nih.gov This transformation converts the secondary amide into a tertiary amide and introduces an additional pyridylmethyl group, which can alter the compound's steric and electronic properties.

Furthermore, the introduction of a hydroxyl group on the aliphatic chain, for instance, to yield 3-hydroxy-N-phenyl-3-(pyridin-3-yl)propanamide , represents another important modification. The synthesis of related 3-hydroxy-3-phenyl-propylamine derivatives has been achieved through the reduction of the corresponding β-keto compounds. chemicalbook.comgoogle.com These alcohol derivatives can serve as precursors for further functionalization, such as esterification or etherification.

The α-position of the propanamide chain is also a target for modification. For example, α-alkylation of related N-aryl amides has been demonstrated using various synthetic methodologies, including visible light-driven processes. nih.govresearchgate.net

Table 1: Examples of Chemical Variations on the Propanamide Aliphatic Chain

| Derivative Name | Modification | Potential Synthetic Precursor(s) |

| 3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide | Introduction of a β-keto group | Phenyl-β-keto acid and 3-aminopyridine |

| N-phenyl-N-(pyridin-3-ylmethyl)propanamide | N-alkylation with a pyridylmethyl group | This compound and 3-(chloromethyl)pyridine |

| 3-hydroxy-N-phenyl-3-(pyridin-3-yl)propanamide | Introduction of a β-hydroxyl group | 3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide |

| α-alkyl-N-phenyl-3-(pyridin-3-yl)propanamide | Alkylation at the α-position | This compound |

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the amide, the phenyl ring, and the pyridine ring. Each of these sites offers opportunities for distinct chemical transformations.

Oxidation Pathways and Product Characterization

The oxidation of this compound can be directed at several positions within the molecule. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), have the potential to oxidize the aliphatic chain or the aromatic rings. evitachem.com For instance, oxidation of the methylene (B1212753) group adjacent to the pyridine ring could potentially lead to the formation of a ketone. The oxidation of phenylacetic acid, a related structure, with permanganate has been shown to yield benzaldehyde. researchgate.netorientjchem.org

The pyridine ring itself can be oxidized to the corresponding N-oxide . This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. youtube.com

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Comments |

| Potassium Permanganate (KMnO₄) | Ketone at the benzylic position, Carboxylic acids from ring cleavage | Harsh conditions may lead to over-oxidation. evitachem.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | N-Phenyl-3-(1-oxido-pyridin-1-ium-3-yl)propanamide (N-oxide) | A common reagent for the formation of N-oxides of pyridines. youtube.com |

Reduction Reactions and Novel Derivatives

The amide functionality in this compound is a key site for reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene group, thereby converting the propanamide into the corresponding amine, N-phenyl-3-(pyridin-3-yl)propan-1-amine . evitachem.comucalgary.calibretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The resulting amine is a novel derivative with significantly different basicity and chemical properties compared to the parent amide.

The pyridine ring can also be reduced under certain conditions. Catalytic hydrogenation, for example, can reduce the pyridine ring to a piperidine (B6355638) ring, which would yield N-phenyl-3-(piperidin-3-yl)propanamide . nih.gov

Table 3: Potential Reduction Products of this compound

| Reducing Agent | Potential Product(s) | Comments |

| Lithium Aluminum Hydride (LiAlH₄) | N-phenyl-3-(pyridin-3-yl)propan-1-amine | A standard method for the reduction of amides to amines. evitachem.comucalgary.calibretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | N-phenyl-3-(piperidin-3-yl)propanamide | Requires conditions that favor pyridine ring reduction over other functionalities. nih.gov |

Electrophilic and Nucleophilic Substitution on Aromatic Systems

The two aromatic rings in this compound, the phenyl and the pyridine ring, exhibit distinct reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The phenyl ring, being an electron-rich aromatic system, is expected to undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The propanamide substituent is generally considered to be ortho-, para-directing and activating.

Conversely, the pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic substitution on the pyridine ring challenging, often requiring harsh reaction conditions. youtube.comchemrxiv.orgchempanda.comnih.gov When such reactions do occur, substitution is generally directed to the 3- and 5-positions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, especially if a good leaving group is present. youtube.comchemrxiv.orgchempanda.comquimicaorganica.org The parent this compound does not have a leaving group on the pyridine ring, but derivatives with leaving groups could undergo such reactions. For instance, a halogenated derivative could react with nucleophiles like amines or alkoxides to introduce new functional groups.

Table 4: Predicted Regioselectivity of Aromatic Substitution Reactions

| Reaction Type | Aromatic Ring | Predicted Position of Substitution | Rationale |

| Electrophilic Substitution | Phenyl Ring | Ortho, Para | The N-acylamino group is ortho, para-directing. |

| Electrophilic Substitution | Pyridine Ring | 5-position | The ring is deactivated, and substitution occurs at the meta-position relative to the nitrogen. chemrxiv.orgnih.gov |

| Nucleophilic Substitution | Pyridine Ring | 2- and 4-positions (with a leaving group) | These positions are most activated towards nucleophilic attack due to the electron-withdrawing nitrogen. youtube.comchempanda.comquimicaorganica.org |

Advanced Spectroscopic and Structural Elucidation of N Phenyl 3 Pyridin 3 Yl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, a complete and unambiguous assignment of all proton and carbon signals in N-Phenyl-3-(pyridin-3-yl)propanamide has been achieved.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Spectroscopic analysis in deuterochloroform (CDCl₃) reveals distinct signals for the aromatic protons of both the phenyl and pyridinyl rings, as well as the aliphatic protons of the propanamide backbone. rsc.org

The protons of the pyridin-3-yl group appear in the downfield region, with signals observed at δ 8.45 (doublet of doublets), 8.40 (doublet), and 7.22 (doublet of doublets) ppm. rsc.org A signal corresponding to the proton at position 7 of the pyridine (B92270) ring is also noted at δ 7.60-7.57 (multiplet) ppm. rsc.org The protons on the N-phenyl group are observed as a triplet at δ 7.29 ppm and a triplet at δ 7.09 ppm, with the ortho protons appearing as a doublet at δ 7.54 ppm. rsc.org

The aliphatic chain protons present as two triplets at δ 3.04 ppm and δ 2.65 ppm, corresponding to the methylene (B1212753) groups adjacent to the pyridine ring and the carbonyl group, respectively. rsc.org The amide proton (N-H) typically appears as a broad singlet, which in this case is observed at δ 8.31 ppm. rsc.org

Table 1: ¹H-NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Reference |

|---|---|---|---|---|

| Pyridine-H2, H6 | 8.45, 8.40 | dd, d | 4.9, 1.7 (H2); 2.2 (H6) | rsc.org |

| Pyridine-H4 | 7.60-7.57 | m | - | rsc.org |

| Pyridine-H5 | 7.22 | dd | 7.9, 4.9 | rsc.org |

| Phenyl-H (ortho) | 7.54 | d | 7.5 | rsc.org |

| Phenyl-H (meta) | 7.29 | t | 7.1 | rsc.org |

| Phenyl-H (para) | 7.09 | t | 7.0 | rsc.org |

| -CH₂- (adjacent to Pyridine) | 3.04 | t | 7.5 | rsc.org |

| -CH₂- (adjacent to C=O) | 2.65 | t | 7.5 | rsc.org |

| -NH- (Amide) | 8.31 | s | - | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. The carbonyl carbon of the amide group is characteristically deshielded, appearing at δ 170.0 ppm. rsc.org The aromatic carbons of the pyridine ring are found at δ 149.6, 147.7, 136.7, and 123.8 ppm, while the phenyl ring carbons resonate at δ 138.2, 129.1, 124.4, and 120.0 ppm. rsc.org The aliphatic carbons of the ethyl bridge appear at δ 38.9 and 28.8 ppm. rsc.org

Table 2: ¹³C-NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) [ppm] | Reference |

|---|---|---|

| C=O (Amide) | 170.0 | rsc.org |

| Pyridine C2, C6 | 149.6, 147.7 | rsc.org |

| Pyridine C4 | 136.7 | rsc.org |

| Pyridine C5 | 123.8 | rsc.org |

| Pyridine C3 | 135.3 (anticipated) | |

| Phenyl C1 (ipso) | 138.2 | rsc.org |

| Phenyl C3/C5 (meta) | 129.1 | rsc.org |

| Phenyl C4 (para) | 124.4 | rsc.org |

| Phenyl C2/C6 (ortho) | 120.0 | rsc.org |

| -CH₂- (adjacent to Pyridine) | 28.8 | rsc.org |

| -CH₂- (adjacent to C=O) | 38.9 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY)

While specific 2D NMR spectra for this compound are not widely published, their expected correlations can be inferred from the ¹H and ¹³C data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between the adjacent aliphatic protons at δ 3.04 and δ 2.65 ppm, confirming the ethyl bridge structure. It would also reveal couplings between adjacent protons on both the phenyl and pyridinyl aromatic rings, aiding in their unambiguous assignment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. For instance, the proton signal at δ 3.04 ppm would correlate with the carbon signal at δ 28.8 ppm, and the proton at δ 2.65 ppm would correlate with the carbon at δ 38.9 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons. Key correlations would be expected between the amide proton and nearby protons on the phenyl ring, as well as between the methylene protons and adjacent aromatic protons, helping to define the molecule's preferred conformation in solution.

Vibrational Spectroscopy: Infrared (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Although a specific experimental spectrum for this compound is not available in the cited literature, the expected characteristic absorption bands can be predicted based on its structure.

The most prominent peaks would include:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the secondary amide N-H bond.

C-H Aromatic Stretch: Absorption bands would appear just above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the phenyl and pyridine rings.

C-H Aliphatic Stretch: Strong absorptions are expected just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, from the methylene (-CH₂-) groups.

C=O Stretch (Amide I band): A very strong and sharp absorption peak is characteristic of the carbonyl group stretch in a secondary amide, typically appearing between 1650 and 1680 cm⁻¹.

N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is expected between 1510 and 1570 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp bands of variable intensity would be observed in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and confirmation of its elemental composition.

High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) has been performed on this compound. The analysis detected the protonated molecular ion [M+H]⁺ at an m/z of 227.1181. rsc.org This experimental value is in excellent agreement with the calculated theoretical mass of 227.1184 for the formula C₁₄H₁₅N₂O⁺, confirming the molecular formula of the compound. rsc.org The fragmentation pattern, though not detailed, would typically involve cleavage at the amide bond and within the propanamide chain, yielding fragments corresponding to the pyridinylmethyl and phenylamide moieties.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, based on its chemical structure, several key intermolecular interactions would be anticipated in the crystal lattice. The most significant interaction would be hydrogen bonding between the amide N-H group of one molecule and a strong hydrogen bond acceptor on an adjacent molecule. Potential acceptors include the carbonyl oxygen atom (forming a classic amide-amide hydrogen bond) or the nitrogen atom of the pyridine ring. These hydrogen bonds would likely play a crucial role in organizing the molecules into well-defined one-, two-, or three-dimensional networks in the solid state. Additionally, π-π stacking interactions between the aromatic phenyl and/or pyridinyl rings could further stabilize the crystal packing. The analysis of related structures, such as 2,2-dimethyl-N-(pyridin-3-yl)propanamide, shows that N-H···N (pyridine) hydrogen bonds are a common motif in the crystal packing of such compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound contains three primary chromophores—the phenyl ring, the pyridine ring, and the amide group—each contributing to its characteristic spectrum.

The electronic transitions observed are primarily of two types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). sielc.comnih.gov The π → π* transitions are typically of high intensity (high molar absorptivity, ε) and arise from the conjugated π-electron systems of the benzene (B151609) and pyridine rings. helixchrom.comsielc.com The benzene ring is known to exhibit strong absorption below 200 nm and a weaker, structured band (the B-band) around 255 nm. researchgate.netscispace.com The pyridine ring, similar to benzene, has π → π* transitions, but its spectrum is modified by the presence of the nitrogen heteroatom. helixchrom.com

The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the amide group possess non-bonding electrons (lone pairs), denoted as 'n' electrons. These electrons can be excited to an antibonding π* orbital, resulting in an n → π* transition. nih.govsielc.com These transitions are characteristically of much lower intensity (low ε value) than π → π* transitions and occur at longer wavelengths. sielc.comhelixchrom.com For pyridine itself, the n → π* transition is observed as a weak band at a longer wavelength than its main π → π* absorption band. helixchrom.com

Table 1: Expected Electronic Transitions for Chromophores in this compound

| Chromophore | Transition Type | Typical Absorption Range (nm) | Relative Intensity (ε) |

|---|---|---|---|

| Phenyl Ring | π → π* | ~200-220 and ~255 | High and Low, respectively |

| Pyridine Ring | π → π* | ~240-260 | High |

| Pyridine Ring | n → π* | ~300-380 | Low |

Note: The values are based on data for individual chromophores and may be shifted in the complete molecule due to electronic interactions.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques employed for these purposes. researchgate.netevitachem.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for the separation, quantification, and purity verification of compounds. For pyridine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is the most frequently used mode. researchgate.netscispace.com In RP-HPLC, the stationary phase is non-polar (e.g., silica (B1680970) gel chemically modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture. hplc.eu

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds interact more strongly with the C18 stationary phase and thus have longer retention times, while more polar compounds elute faster. The purity of a sample is assessed by the presence of a single major peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC methods can also be scaled up for preparative separation to isolate and purify the compound from reaction mixtures or impurities. sielc.comsielc.com

A typical RP-HPLC method for a compound of this nature would involve a C18 column and a mobile phase consisting of a gradient mixture of an aqueous solvent (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.comscispace.com Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, such as near its λmax (~254 nm). helixchrom.com

Table 2: Typical Conditions for HPLC Analysis

| Parameter | Typical Setting |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (ODS), 5 µm particle size |

| Column Dimensions | 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid or TFA |

| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |

| Elution | Gradient (e.g., 5% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5-10 µL |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for monitoring reaction progress, identifying compounds, and assessing purity. silicycle.com For this compound, normal-phase TLC is commonly used, employing a polar stationary phase, typically silica gel, and a less polar mobile phase. silicycle.comoup.com

A small spot of the sample is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing the mobile phase (eluent). The eluent ascends the plate via capillary action, and components of the sample move up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. scribd.com More polar compounds interact more strongly with the silica gel and travel shorter distances, resulting in a lower Retention Factor (Rf) value. Less polar compounds have higher Rf values. The purity of the sample can be inferred by the presence of a single spot.

Visualization is often achieved under UV light (at 254 nm), where UV-active compounds like this one will appear as dark spots on a fluorescent background (when using F254 plates). austinpublishinggroup.commdpi.com Chemical staining agents that react with nitrogen-containing compounds, such as Dragendorff's reagent, can also be used. austinpublishinggroup.com

Table 3: Typical Conditions for TLC Analysis

| Parameter | Typical Setting |

|---|---|

| Mode | Normal-Phase |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane mixture (e.g., 1:1 v/v) or Chloroform / Methanol (e.g., 95:5 v/v) |

| Development | Ascending, in a saturated chamber |

| Visualization | UV lamp (254 nm) |

Based on a comprehensive review of the available scientific literature, there is currently insufficient data to generate a detailed article on the in vitro biological activity of the specific chemical compound This compound according to the requested outline.

Extensive searches for peer-reviewed studies detailing the antimicrobial and anticancer properties of this compound did not yield specific results for this exact molecule. The scientific literature focuses on the biological activities of structurally related but distinct compounds, such as:

Diarylurea derivatives possessing a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold, which have been evaluated for their antiproliferative effects.

Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives , which have been assessed for anticancer and antimicrobial properties.

N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine and N-pyridin-3-yl-benzenesulfonamide , which have also been subjects of antimicrobial and anticancer research.

While these related compounds show that the pyridine and phenylamide moieties are of interest in medicinal chemistry, the specific data on the antibacterial, antifungal, and cytotoxic efficacy, as well as the mechanisms of action for this compound itself, are not available in the public domain. Therefore, it is not possible to provide the detailed research findings, data tables, and mechanistic insights as stipulated in the instructions for this particular compound.

In Vitro Biological Activity and Mechanistic Investigations of N Phenyl 3 Pyridin 3 Yl Propanamide

Anticancer Activity Profiling (in vitro)

Cell Cycle Modulation and Apoptosis Induction Studies (in vitro)

Direct studies on the effect of N-Phenyl-3-(pyridin-3-yl)propanamide on cell cycle progression and apoptosis are not prominently documented. However, research into the closely related class of N-phenyl nicotinamides has identified potent activity in inducing apoptosis. nih.gov N-phenyl nicotinamides, which share the N-phenyl and pyridine-3-yl moieties but differ by having a direct carboxamide linkage instead of a propanamide structure, have been identified as a new class of potent apoptosis inducers through high-throughput screening. nih.gov

One analogue, 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle. This cell cycle arrest was followed by the induction of apoptosis, as measured by flow cytometry. nih.gov Further investigation revealed that N-phenyl nicotinamides may exert their effects by inhibiting microtubule polymerization in vitro. nih.gov A lead compound from this series, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, demonstrated a potent EC₅₀ value of 0.082 µM in a caspase activation assay in T47D cells and a GI₅₀ (50% growth inhibition) value of 0.21 µM. nih.gov

These findings suggest that the N-phenyl pyridine-3-carboxamide (B1143946) scaffold is a promising pharmacophore for developing agents that modulate the cell cycle and induce apoptosis. While these results are for structurally related nicotinamides, they point to a potential, though unconfirmed, area of activity for the propanamide analogue.

Table 1: In Vitro Activity of Related N-Phenyl Nicotinamides in T47D Breast Cancer Cells

| Compound | Assay | Result (µM) |

|---|---|---|

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | Caspase Activation (EC₅₀) | 0.082 nih.gov |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | Growth Inhibition (GI₅₀) | 0.21 nih.gov |

| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | Cell Cycle Effect | G2/M Arrest nih.gov |

Anti-inflammatory Activity Assessment (in vitro)

There is no direct evidence from in vitro assays on the anti-inflammatory activity of this compound. However, the potential for this compound to interact with biological targets associated with inflammation, such as Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1), suggests that it could possess uninvestigated anti-inflammatory properties. Inhibition of FAAH can lead to anti-inflammatory effects by increasing the levels of endogenous anti-inflammatory lipids. mdpi.com Likewise, antagonism of the TRPV1 receptor, a key player in nociceptive signaling, is a strategy for developing novel anti-inflammatory agents. nih.gov The activity of structurally similar compounds on these targets is discussed in subsequent sections.

Immunosuppressive Potency Studies (in vitro)

No studies were identified that specifically evaluate the in vitro immunosuppressive potency of this compound.

Antimalarial Efficacy Studies (in vitro)

No in vitro studies assessing the antimalarial efficacy of this compound against Plasmodium falciparum or other malaria parasites have been reported in the available literature.

Targeted Enzyme and Receptor Interaction Studies (in vitro)

While this compound has not been specifically evaluated as a Fatty Acid Amide Hydrolase (FAAH) inhibitor, this enzyme is a therapeutic target for pain and inflammation, and various inhibitors containing related structural motifs have been developed. mdpi.comnih.gov FAAH is responsible for the hydrolysis of bioactive fatty acid amides, including the endocannabinoid anandamide. mdpi.com Pharmacological inhibition of FAAH has been shown to produce analgesic and anti-inflammatory benefits in preclinical models. mdpi.com The general structure of this compound fits within the broad class of amide-containing compounds explored for FAAH inhibition, but specific inhibitory constants (IC₅₀ or Ki) have not been determined.

The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a non-selective cation channel involved in pain perception. nih.gov The development of TRPV1 antagonists is a significant area of research for new analgesics. nih.govnih.gov Although direct data for this compound is unavailable, detailed structure-activity relationship (SAR) studies have been conducted on a series of 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides bearing N-(substituted-pyridin-3-ylmethyl) C-regions. nih.gov

These studies highlight the importance of the propanamide core and the pyridin-3-yl moiety for potent TRPV1 antagonism. For instance, combining the 2-(3-fluoro-4-methylsulfonaminophenyl) propanamide scaffold with a 2-(piperidinyl)-6-trifluoromethyl-pyridin-3-ylmethyl group resulted in a highly potent TRPV1 antagonist (compound 49S) with a Kᵢ of 0.2 nM against capsaicin (B1668287) activation and an IC₅₀ of 6.3 nM against pH activation. nih.gov Another study on t-Butyl pyridine (B92270) and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides also demonstrated excellent antagonism, with one pyridine derivative showing a Kᵢ of 0.1 nM. nih.gov

These findings indicate that the N-substituted propanamide scaffold featuring a pyridine C-region is a key pharmacophore for high-affinity TRPV1 antagonism. Docking studies suggest that the pyridine C-region makes critical hydrophobic interactions within the receptor binding pocket. nih.gov This strongly suggests that this compound, which contains the core pyridin-3-yl-propanamide structure, may act as a TRPV1 antagonist, though its potency remains to be experimentally determined.

Table 2: In Vitro TRPV1 Antagonism of Structurally Related Propanamides

| Compound Class/Number | Target | Assay | Result |

|---|---|---|---|

| N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide (Compound 49S) | hTRPV1 | Capsaicin Antagonism (Kᵢ) | 0.2 nM nih.gov |

| N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide (Compound 49S) | hTRPV1 | pH Activation Antagonism (IC₅₀) | 6.3 nM nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide |

| Anandamide |

| 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides |

| N-(2-(piperidinyl)-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide |

Other Relevant Enzyme/Receptor Systems

Beyond the more commonly studied targets for this chemical scaffold, the activity of this compound and its analogs can be postulated against other biological molecules. Research into related N-phenylpropanamide and pyridine derivatives has revealed interactions with various enzymes and receptors, suggesting potential, yet unconfirmed, activity for the subject compound.

Phenylpropanoid derivatives, a broad class of compounds that includes the core structure of this compound, are known to exhibit a wide array of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov This suggests that this compound could potentially interact with enzymes involved in these pathways.

Furthermore, derivatives of N-phenylpropanamide have been investigated for their analgesic properties through interaction with opioid receptors. For instance, stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide have shown high affinity and selectivity for the mu-opioid receptor. nih.gov Additionally, enkephalin analogues incorporating an N-phenyl-N-(piperidin-2-ylmethyl) propionamide (B166681) moiety have demonstrated significant binding to both μ and δ opioid receptors. nih.gov While the core structure of this compound differs, these findings suggest a potential for interaction with opioid receptors that would require specific investigation to confirm.

Novel N-phenylbenzamide derivatives, which share the N-phenyl amide moiety, have been identified as inhibitors of enterovirus 71, indicating a potential for antiviral applications. mdpi.com Similarly, some N-benzamide derivatives have shown antibacterial and antifungal activities. nanobioletters.com Studies on N-pyridin-3-yl-benzenesulfonamide have also demonstrated its antimicrobial properties. researchgate.net These findings hint at the possibility that this compound could exhibit similar activities.

Some pyridine derivatives have been investigated for their potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), an important target in anti-angiogenic cancer therapy. mdpi.com Moreover, certain N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been evaluated for their anticancer activity against various cell lines. mdpi.com

It is important to note that these are potential areas of biological activity based on related structures. Specific in vitro screening of this compound against a panel of enzymes and receptors would be necessary to confirm these hypotheses.

Comprehensive Structure-Activity Relationship (SAR) Derivations

The structure-activity relationship (SAR) for this compound can be inferred by examining studies on analogous compounds where systematic structural modifications have been made to probe the effects on biological activity.

The core structure of this compound consists of three key moieties: the pyridine ring, the phenyl ring, and the propanamide linker. Modifications to each of these can significantly impact biological activity.

Modifications of the Pyridine Ring: The position of the nitrogen atom in the pyridine ring is crucial for receptor interaction. For example, in the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the pyridin-3-yl motif is a key pharmacophoric element. Variations in substitution on the pyridine ring have been shown to dramatically affect receptor binding affinity. nih.gov

Modifications of the Phenyl Ring: The substitution pattern on the N-phenyl ring plays a significant role in modulating the activity of related compounds. For instance, in a series of N-phenylbenzamide derivatives, the presence and position of substituents like bromo and methoxy (B1213986) groups were critical for their antiviral activity against enterovirus 71. mdpi.com Similarly, for N-phenylcyclopropane carboxamide derivatives, substitutions on the phenyl ring influenced their antiproliferative properties. nih.gov

A hypothetical SAR summary for this compound based on related compounds is presented in the table below.

| Moiety | Position of Modification | Type of Modification | Inferred Effect on Activity |

| Pyridine Ring | Nitrogen Position | Isomeric changes (e.g., to pyridin-4-yl) | Likely alters receptor selectivity and affinity. |

| Other Positions | Introduction of substituents (e.g., halogens, alkyl groups) | Can modulate binding affinity and pharmacokinetic properties. | |

| Phenyl Ring | Para-position | Introduction of electron-withdrawing or donating groups | Can significantly impact potency and target selectivity. |

| Ortho/Meta-positions | Introduction of various substituents | Can influence the orientation of the phenyl ring and interaction with the binding pocket. | |

| Propanamide Linker | Amide Bond | Replacement with other functional groups (e.g., ester, ether) | Would drastically change the chemical properties and likely the biological target. |

| Propyl Chain | Altering length or introducing rigidity (e.g., double bonds, rings) | Can affect the distance and orientation between the pyridine and phenyl rings, impacting binding. |

This table is a generalized inference from studies on analogous compounds and does not represent experimentally confirmed data for this compound itself.

Comparative Biological Analysis with Established Analogs

A direct comparative biological analysis of this compound with established analogs is not extensively documented in the available literature. However, by examining studies on its isomers and other structurally related compounds, a comparative understanding can be pieced together.

The most direct structural analog for comparison is its isomer, N-Phenyl-3-(pyridin-4-yl)propanamide . While specific comparative studies are scarce, research on the pyridin-4-yl isomer indicates its potential in medicinal chemistry as a scaffold for interacting with biological targets like enzymes and receptors. evitachem.com The difference in the position of the pyridine nitrogen (position 3 vs. 4) is expected to significantly influence the molecule's electronic distribution and its ability to form hydrogen bonds, leading to different binding affinities and selectivities for various biological targets.

Another class of relevant analogs are those with modifications on the propanamide or phenyl moieties. For example, ohmefentanyl , or N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, is an extremely potent analgesic. nih.gov Although significantly more complex, it shares the N-phenylpropanamide core. The high mu-opioid receptor affinity of ohmefentanyl highlights a potential, though likely much weaker, interaction for the simpler this compound with this receptor class.

In the context of nicotinic acetylcholine receptors, analogs of nicotine (B1678760) with a modified pyrrolidine (B122466) ring have been extensively studied. nih.govmdpi.com While these are not direct propanamide analogs, they share the pyridin-3-yl moiety and provide insight into how this group interacts with nAChRs. For instance, the binding affinity of these compounds is sensitive to substitutions on the ring attached to the pyridine.

The table below provides a hypothetical comparison based on the activities of related compounds.

| Compound | Core Structure | Known/Inferred Primary Biological Target(s) | Key Structural Differences from this compound |

| This compound | Pyridin-3-yl-propanamide | Likely nAChRs, potential for other enzyme/receptor interactions | - |

| N-Phenyl-3-(pyridin-4-yl)propanamide | Pyridin-4-yl-propanamide | General enzyme/receptor interactions | Isomeric pyridine ring (nitrogen at position 4) |

| Ohmefentanyl | N-phenylpropanamide | Mu-opioid receptor | Complex piperidyl and hydroxy-phenylethyl substitutions |

| Nicotine Analogs | Pyridin-3-yl | Nicotinic acetylcholine receptors | Varied ring systems attached to the pyridine |

This table is for illustrative purposes and is based on inferences from the literature, as direct comparative studies are limited.

Computational and Theoretical Studies on N Phenyl 3 Pyridin 3 Yl Propanamide

Molecular Docking Simulations for Ligand-Protein Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Phenyl-3-(pyridin-3-yl)propanamide, molecular docking simulations are employed to forecast its binding affinity and interaction patterns with various protein targets. These simulations are instrumental in identifying potential biological targets and elucidating the molecular basis of the compound's activity.

Research on analogous structures, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, has demonstrated the utility of molecular docking in understanding ligand-protein interactions. For instance, induced-fit docking (IFD) studies against phosphoinositide 3-kinase alpha (PI3Kα) have shown that related derivatives can occupy the binding site and engage with key residues. mdpi.com It is plausible that this compound would also exhibit specific interactions within protein binding pockets, driven by hydrogen bonding and hydrophobic interactions. The pyridine (B92270) and phenyl rings are likely to engage in π-π stacking with aromatic residues of the protein, while the amide group can act as a hydrogen bond donor and acceptor. For example, in a study of catecholamines with tyrosine hydroxylase, ligands were found to bind within a deep, narrow groove lined with polar aromatic and acidic residues. scispace.com

A hypothetical molecular docking study of this compound against a protein kinase might reveal interactions with key amino acid residues in the active site. The predicted binding energy would provide a quantitative measure of the binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LEU25, VAL33, ALA46, LYS48, GLU65, TYR68, CYS109 |

| Hydrogen Bonds | LYS48, GLU65 |

| Hydrophobic Interactions | LEU25, VAL33, ALA46 |

| π-π Stacking | TYR68 |

Conformational Analysis and Molecular Dynamics (MD) Simulations for Structural Flexibility

Conformational analysis of this compound involves identifying the molecule's low-energy three-dimensional arrangements. This is crucial as the biological activity of a molecule is often dependent on its specific conformation. Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and structural flexibility of the molecule over time.

MD simulations can reveal how the molecule behaves in a physiological environment, such as in aqueous solution. These simulations track the movements of atoms and bonds, providing insights into conformational changes, stability, and interactions with surrounding solvent molecules. For a molecule like this compound, MD simulations could explore the rotational freedom around the single bonds, particularly the C-N amide bond and the bonds connecting the propanamide linker to the phenyl and pyridinyl rings.

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like this compound.

Geometric Parameter Optimization and Vibrational Frequency Analysis

DFT calculations are employed to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures have reported optimized geometric parameters. researchgate.netnih.gov

Vibrational frequency analysis, also performed using DFT, predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds. The calculated frequencies can be compared with experimental data to confirm the molecular structure. In aromatic compounds, C-H stretching vibrations typically appear in the range of 3000-3100 cm⁻¹. irjet.net

Table 2: Selected Predicted Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p))

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (Amide I) | 1680 |

| N-H Bend (Amide II) | 1550 |

| C-N Stretch | 1350 |

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For a related compound, (2E)-N-phenyl-3-(4H-pyran-4-yl)prop-2-enamide, the HOMO-LUMO energy gap was calculated to understand its charge transfer characteristics. irjet.net Similar analyses for this compound would reveal the distribution of electron density and the sites most susceptible to electrophilic and nucleophilic attack. The HOMO is expected to be localized on the electron-rich phenyl and pyridinyl rings, while the LUMO may be distributed over the propanamide backbone. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| E(HOMO) | -6.2 |

| E(LUMO) | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer and delocalization of electron density due to intramolecular interactions. NBO analysis can quantify the stabilization energies associated with these interactions, which are crucial for understanding the molecule's stability.

Natural Population Analysis (NPA) is used to calculate the distribution of charge on each atom in the molecule. This information helps in understanding the electrostatic interactions and reactivity of different parts of the molecule. For a related furanium derivative, NPA charges were calculated to understand the delocalization of cationic charge. nih.govresearchgate.net For this compound, NPA would likely show a negative charge on the oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine ring, making them potential sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is a color-coded map of the electrostatic potential, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, indicating these are the most probable sites for electrophilic attack. Positive potential would be expected around the amide hydrogen and the hydrogen atoms of the aromatic rings. Such analyses have been performed on similar molecules to understand their reactivity. irjet.netresearchgate.net

Prediction of ADME-Related Molecular Properties (in silico)

In silico tools and web servers, such as SwissADME, are commonly used to predict a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. For a compound like this compound, these tools can calculate properties that are essential for its ADME profile.

Key Predicted ADME-Related Properties:

A hypothetical in silico analysis of this compound would likely involve the calculation of the following parameters, which are crucial for predicting its behavior in a biological system.

| Property | Description | Predicted Outcome for Similar Compounds |

| Molecular Weight | The mass of one mole of the substance. | Compounds with similar structures generally fall within a range suitable for good oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which influences absorption and distribution. | Pyridine and phenyl-containing compounds often exhibit moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. | The presence of nitrogen and oxygen atoms would contribute to a TPSA value that may influence cell permeability. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors, affecting solubility and binding. | The amide group provides both a donor and an acceptor, while the pyridine nitrogen acts as an acceptor. |

| Solubility | The ability of a compound to dissolve in a solvent, typically water. | The presence of both polar (pyridine, amide) and nonpolar (phenyl) groups suggests moderate aqueous solubility. |

| Blood-Brain Barrier (BBB) Permeation | The ability of a compound to cross the blood-brain barrier. | Predictions for similar structures can vary based on a combination of factors including LogP, TPSA, and molecular size. |

| CYP450 Inhibition | The potential to inhibit key metabolic enzymes, which can lead to drug-drug interactions. | In silico models can predict the likelihood of interaction with different cytochrome P450 isoforms. |

These predictions are based on established algorithms and databases of experimental data for a vast number of compounds. For instance, studies on various benzimidazole (B57391) and pyridine derivatives have successfully used these computational models to forecast their ADME profiles, highlighting their potential as drug candidates. mdpi.comidaampublications.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in medicinal chemistry for designing and optimizing new therapeutic agents. Although specific QSAR studies focusing on this compound are not documented, the principles of QSAR can be applied to understand how structural modifications of this molecule might influence its biological activity.

A QSAR study involves a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. For a series of analogs of this compound, these descriptors could include:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as LogP, which quantifies the lipophilicity of the compound.

Topological Descriptors: Which are numerical representations of the molecular structure, including connectivity indices.

By establishing a statistical relationship between these descriptors and the observed biological activity, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. For example, QSAR studies on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives have been used to predict their anticancer activity. frontiersin.org Similarly, QSAR models for other classes of compounds containing phenyl and pyridine rings have been successfully developed. mdpi.commdpi.comnih.gov

Hypothetical QSAR Model Development for this compound Analogs:

| Step | Description |

| 1. Data Set Selection | A series of this compound analogs with measured biological activity would be compiled. |

| 2. Descriptor Calculation | A variety of molecular descriptors would be calculated for each compound in the series using computational chemistry software. |

| 3. Model Building | Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to create a mathematical equation linking the descriptors to the activity. |

| 4. Model Validation | The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its reliability. |

Such a model could guide the synthesis of new derivatives with potentially enhanced activity by suggesting modifications to the pyridine ring, the phenyl ring, or the propanamide linker.

Theoretical Insights into Photophysical and Electronic Properties (e.g., Nonlinear Optics)

The photophysical and electronic properties of organic molecules are of great interest due to their potential applications in materials science, particularly in the field of nonlinear optics (NLO). researchgate.netmdpi.com Computational methods, especially Density Functional Theory (DFT), are powerful tools for investigating these properties.

While direct computational studies on the photophysical and electronic properties of this compound are limited, research on structurally related compounds such as N-phenylpropanamide and its derivatives provides valuable insights. researchgate.netresearchgate.net

Electronic Properties:

DFT calculations can be used to determine the electronic structure of this compound. Key parameters that can be computed include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and its electronic excitation energy.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge transfer and delocalization within the molecule.

For the related compound, N-phenylpropanamide, DFT calculations have been performed to analyze its structural, vibrational, and electronic properties. researchgate.net

Photophysical Properties and Nonlinear Optics (NLO):

The photophysical properties of a molecule, such as its absorption and emission spectra, can be predicted using time-dependent DFT (TD-DFT). These calculations can identify the nature of electronic transitions (e.g., π-π* or n-π* transitions).

The potential for NLO applications is assessed by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ). Molecules with large hyperpolarizability values are promising candidates for NLO materials. The presence of a π-conjugated system and donor-acceptor groups within a molecule can enhance its NLO response. In this compound, the pyridine and phenyl rings constitute the π-system, and the amide group can participate in charge transfer.

Computational studies on derivatives of N-phenylpropanamide have explored their NLO properties, revealing that certain substitutions can significantly enhance the first and second hyperpolarizabilities. researchgate.net Theoretical investigations into other organic molecules with similar structural motifs have also demonstrated their potential for NLO applications. chemrxiv.orgnih.gov

Table of Computational Parameters for Related Compounds:

| Parameter | Method | Finding for Structurally Similar Compounds | Reference |

| Optimized Geometry | DFT/B3LYP/6-311+G(d,p) | The N-H…O intermolecular hydrogen bond interaction was investigated for N-phenylpropanamide. | researchgate.net |

| Vibrational Frequencies | DFT/B3LYP/6-311+G(d,p) | Calculated harmonic vibrational wavenumbers were assigned using potential energy distribution (PED) analysis for N-phenylpropanamide. | researchgate.net |

| UV-Vis Absorption | TD-DFT | Electronic absorption parameters and intramolecular charge transfer were studied for N-phenylpropanamide. | researchgate.net |

| Nonlinear Optical (NLO) Properties | DFT/M06/6-311G(d,p) | Derivatives of N-phenylpropanamide showed significant linear polarizability and first and second hyperpolarizabilities, indicating potential for NLO applications. | researchgate.net |

| HOMO-LUMO Gap | DFT | The energy gap was calculated for derivatives of N-phenylpropanamide to assess their electronic properties. | researchgate.net |

These theoretical studies on analogous compounds suggest that this compound likely possesses interesting electronic and photophysical properties that could be further explored through dedicated computational investigations.

Emerging Research Avenues and Future Perspectives for N Phenyl 3 Pyridin 3 Yl Propanamide

Design and Synthesis of Advanced N-Phenyl-3-(pyridin-3-yl)propanamide Analogues

The core structure of this compound serves as a valuable template for the design and synthesis of advanced analogues with potentially enhanced or novel biological activities. The synthetic versatility of the propanamide scaffold allows for systematic modifications to probe structure-activity relationships (SAR).

The synthesis of these advanced analogues typically involves well-established chemical reactions. A common approach is the amidation reaction between a substituted 3-phenylpropanoic acid derivative and a substituted 3-aminopyridine. evitachem.comfrontiersin.org The use of coupling agents facilitates the formation of the amide bond. evitachem.com Furthermore, more complex heterocyclic systems can be appended to the core structure, as demonstrated by the synthesis of analogues incorporating oxadiazole and thiazole (B1198619) moieties. evitachem.com These modifications can lead to compounds with unique three-dimensional shapes and electronic distributions, potentially allowing them to interact with novel biological targets. evitachem.com

A summary of synthetic strategies for related pyridine-containing amides is presented in the table below.

| Synthetic Approach | Description | Key Reagents | Reference(s) |

| Amidation | Formation of an amide bond between a carboxylic acid and an amine. | Coupling agents (e.g., EDCI), base (e.g., triethylamine) | evitachem.com |

| Multi-step Synthesis | Involves the sequential formation of different parts of the molecule, such as the synthesis of heterocyclic rings followed by coupling reactions. | Varies depending on the target molecule. | frontiersin.orgevitachem.com |

| Microwave-assisted Synthesis | Utilizes microwave irradiation to accelerate reaction times and improve yields. | - | nih.gov |

The exploration of diverse chemical space through the synthesis of these advanced analogues is crucial for identifying next-generation compounds with improved therapeutic profiles.

Exploration of Novel Therapeutic Targets and Biological Systems

While initial research has highlighted the potential of this compound and its analogues in areas such as anticancer, anti-inflammatory, and antibacterial applications, the full spectrum of their biological activity remains to be elucidated. ontosight.ai Future research will undoubtedly focus on identifying and validating novel therapeutic targets and exploring their effects in a wider range of biological systems.

The mechanism of action for this class of compounds often involves interaction with specific enzymes or receptors. evitachem.com By acting as inhibitors or modulators of these biological targets, they can influence downstream signaling pathways. evitachem.com The structural motifs present in this compound, namely the phenyl and pyridine (B92270) rings, are common in many pharmacologically active compounds, suggesting that it may interact with a variety of biological targets. ontosight.ai

Emerging research is likely to investigate the potential of these compounds to modulate newly identified targets in diseases with high unmet medical needs. This could include proteins involved in neurodegenerative diseases, metabolic disorders, and viral infections. The unique structural features of advanced analogues, such as those incorporating additional heterocyclic rings, may enable them to bind to previously "undruggable" targets. evitachem.com

Development of Advanced Computational Models and Simulation Techniques

The role of computational chemistry in drug discovery is rapidly expanding, and the study of this compound and its derivatives is no exception. Advanced computational models and simulation techniques are becoming indispensable tools for understanding the behavior of these molecules at the atomic level and for guiding the design of new, more potent analogues. mdpi.com

In silico methods such as molecular docking and Density Functional Theory (DFT) calculations are currently employed to predict the binding modes of these compounds with their biological targets and to analyze their electronic properties. researchgate.netnih.gov These studies can provide valuable insights into the key interactions that govern biological activity and can help to rationalize observed structure-activity relationships.

Future research will likely see the application of more sophisticated simulation techniques, such as molecular dynamics (MD) simulations. mdpi.comnih.gov MD simulations can provide a dynamic picture of how these molecules interact with their targets over time, revealing important information about conformational changes and binding kinetics. mdpi.com The development of more accurate and predictive computational models will be crucial for accelerating the discovery and optimization of novel this compound-based therapeutics.

A summary of computational techniques applied to related compounds is provided in the table below.

| Computational Technique | Application | Insights Gained | Reference(s) |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding affinity, key interactions (e.g., hydrogen bonds, hydrophobic interactions). | researchgate.neteuropeanreview.org |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Electronic properties (e.g., HOMO-LUMO gap), reactivity, stability. | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Conformational changes, binding stability, dynamic interactions. | mdpi.comnih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening

The principles of combinatorial chemistry and high-throughput screening (HTS) are central to modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. uniroma1.it The integration of these technologies into the research of this compound is a promising avenue for the efficient exploration of its chemical space and the identification of new lead compounds.

Combinatorial chemistry approaches can be used to generate large and diverse libraries of this compound analogues by systematically varying the substituents on the phenyl and pyridine rings, as well as the linker region. nih.gov This can be achieved through parallel synthesis techniques, where multiple reactions are carried out simultaneously. nih.gov

Once these libraries are synthesized, HTS can be employed to rapidly screen them for activity against a wide range of biological targets. princeton.edunih.gov This allows for the identification of "hits"—compounds that exhibit a desired biological effect. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. The combination of combinatorial synthesis and HTS provides a powerful engine for the discovery of novel this compound-based drug candidates.

Potential in Materials Science and Optoelectronic Applications

Beyond its therapeutic potential, the chemical structure of this compound suggests that it and its derivatives may possess interesting properties for applications in materials science and optoelectronics. The presence of aromatic and heterocyclic rings can impart thermal stability and unique optical properties to materials. nih.gov

For instance, pyridine-containing polymers have been investigated for their high optical transparency and thermal stability, making them suitable for applications in advanced coatings and electronic devices. nih.gov The incorporation of pyridine units can also influence the solubility and processing characteristics of polymers. nih.gov The this compound scaffold, with its combination of phenyl and pyridine rings, could potentially be used as a building block for novel polymers or as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices. researchgate.net

Furthermore, the ability of pyridine derivatives to coordinate with metal ions opens up possibilities for the creation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or sensing properties. acs.org While this area of research is still in its infancy for this specific compound, the exploration of this compound in materials science and optoelectronics represents a truly novel and exciting future perspective. researchgate.net

Q & A